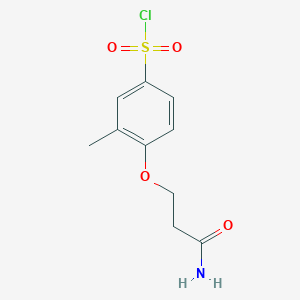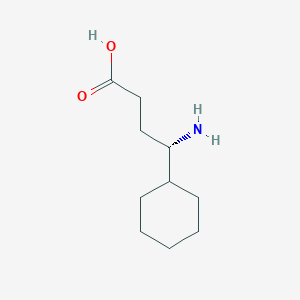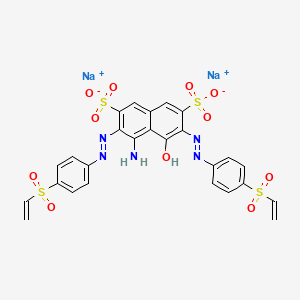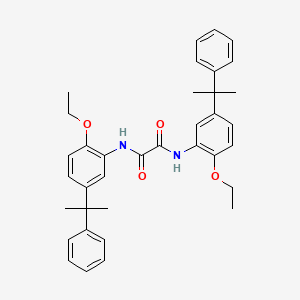![molecular formula C8H5ClN4 B12833669 N-(5-Chloro-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12833669.png)
N-(5-Chloro-1H-benzo[d]imidazol-2-yl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Chloro-1H-benzo[d]imidazol-2-yl)cyanamide: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of a chloro substituent and a cyanamide group in this compound potentially enhances its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-1H-benzo[d]imidazol-2-yl)cyanamide typically involves the following steps:
Formation of 5-Chloro-1H-benzo[d]imidazole: This can be achieved by reacting o-phenylenediamine with chloroformic acid under acidic conditions.
Introduction of the Cyanamide Group: The 5-chloro-1H-benzo[d]imidazole is then reacted with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH) to introduce the cyanamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the use of toxic reagents like cyanogen bromide.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring.
Reduction: Reduction reactions can target the cyanamide group, converting it to an amine.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the chloro group under basic conditions.
Major Products
Oxidation: Products may include benzimidazole derivatives with additional oxygen-containing functional groups.
Reduction: The major product is the corresponding amine derivative.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(5-Chloro-1H-benzo[d]imidazol-2-yl)cyanamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for creating libraries of compounds for drug discovery.
Biology
The compound’s potential biological activities, such as antimicrobial, antifungal, and anticancer properties, are of significant interest. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its derivatives may serve as lead compounds in the development of new drugs for various diseases.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-Chloro-1H-benzo[d]imidazol-2-yl)cyanamide involves its interaction with specific molecular targets. The chloro and cyanamide groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzo[d]imidazol-2-yl)cyanamide: Lacks the chloro substituent, which may affect its reactivity and biological activity.
5-Chloro-1H-benzo[d]imidazole: Lacks the cyanamide group, which is crucial for certain chemical reactions and biological interactions.
N-(5-Bromo-1H-benzo[d]imidazol-2-yl)cyanamide: Similar structure but with a bromo substituent instead of chloro, which can influence its chemical and biological properties.
Uniqueness
N-(5-Chloro-1H-benzo[d]imidazol-2-yl)cyanamide is unique due to the combination of the chloro and cyanamide groups, which confer distinct reactivity and potential biological activities. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H5ClN4 |
|---|---|
Molecular Weight |
192.60 g/mol |
IUPAC Name |
(6-chloro-1H-benzimidazol-2-yl)cyanamide |
InChI |
InChI=1S/C8H5ClN4/c9-5-1-2-6-7(3-5)13-8(12-6)11-4-10/h1-3H,(H2,11,12,13) |
InChI Key |
UBNDSFQQCJXBSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


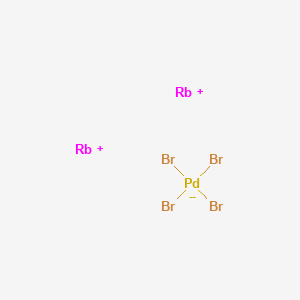
![7-(((3-Fluorobenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12833597.png)



